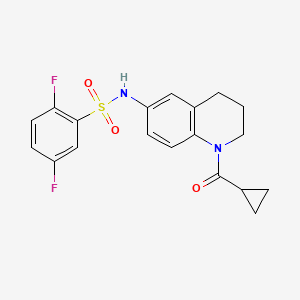
Tyroserleutide (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyroserleutide (hydrochloride) is a tripeptide compound composed of L-tyrosine, L-serine, and L-leucine. It is derived from the spleen of pigs and has shown significant antitumor properties. This compound is known for its low molecular weight, simple construction, nonimmunogenicity, specificity, few side effects, and ease of synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Tyroserleutide (hydrochloride) can be synthesized through standard peptide synthesis techniques. The process involves the sequential addition of protected amino acids (L-tyrosine, L-serine, and L-leucine) to form the tripeptide chain. The reaction conditions typically include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent such as dimethylformamide (DMF). The final product is then purified using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Tyroserleutide (hydrochloride) involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
化学反応の分析
反応の種類: チロセルチド (塩酸塩) は、次を含むさまざまな化学反応を起こします。
酸化: L-チロシンのヒドロキシル基は、キノン誘導体を形成するために酸化することができます。
還元: ペプチド結合は、特定の条件下で還元されて個々のアミノ酸を生成することができます。
一般的な試薬および条件:
酸化: 過酸化水素 (H₂O₂) または過マンガン酸カリウム (KMnO₄) などの試薬を酸性または塩基性条件下で使用します。
還元: 水素化ホウ素ナトリウム (NaBH₄) または水素化リチウムアルミニウム (LiAlH₄) などの還元剤。
主な生成物:
酸化: L-チロシンのキノン誘導体。
還元: 個々のアミノ酸 (L-チロシン、L-セリン、L-ロイシン)。
置換: トリペプチドのさまざまな置換誘導体.
4. 科学研究への応用
チロセルチド (塩酸塩) は、次を含む幅広い科学研究への応用を持っています。
化学: ペプチド合成および反応の研究のためのモデル化合物として使用されます。
生物学: 免疫応答の調節とマクロファージ活性の増強における役割について調査されています.
科学的研究の応用
Tyroserleutide (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in modulating immune responses and enhancing macrophage activity.
Medicine: Demonstrated significant antitumor effects, particularly against hepatocellular carcinoma. .
Industry: Potential applications in the development of peptide-based therapeutics and diagnostic tools.
作用機序
チロセルチド (塩酸塩) は、いくつかのメカニズムを通じてその効果を発揮します。
免疫調節: マクロファージの活性を高め、インターロイキン-1β (IL-1β)、腫瘍壊死因子-α (TNF-α)、一酸化窒素 (NO) などのサイトカインの分泌を刺激します.
抗腫瘍活性: 腫瘍細胞の増殖を阻害し、Bcl-2 やサイクリン D1 などの抗アポトーシス蛋白質のダウンレギュレーションを通じてアポトーシスを誘導します.
類似化合物:
リュープロリド: 前立腺がんの治療に使用される合成ノナペプチド。
ゴセレリン: 乳がんおよび前立腺がんの治療に使用される合成デカペプチド。
トリプトレリン: ホルモン感受性がんの治療に使用される合成デカペプチド.
比較:
- 他の類似化合物とは異なり、チロセルチド (塩酸塩) は、マクロファージの活性を特異的に高め、サイトカインの分泌を刺激することで、抗腫瘍効果に貢献しています .
チロセルチド (塩酸塩): 低分子量で単純な構造を持つため、他のペプチドベースの治療薬と比較して、合成が容易で副作用が少なくなります。
結論として、チロセルチド (塩酸塩) は、科学研究と治療的応用において大きな可能性を秘めた有望な化合物です。そのユニークな特性と作用機序は、がんやその他の病気との闘いにおいて貴重なツールとなっています。
類似化合物との比較
Leuprolide: A synthetic nonapeptide used in the treatment of prostate cancer.
Goserelin: A synthetic decapeptide used in the treatment of breast and prostate cancer.
Triptorelin: A synthetic decapeptide used in the treatment of hormone-responsive cancers.
Comparison:
- Unlike other similar compounds, Tyroserleutide (hydrochloride) specifically enhances macrophage activity and stimulates the secretion of cytokines, contributing to its antitumor effects .
Tyroserleutide (hydrochloride): is unique due to its low molecular weight and simple structure, which allows for easier synthesis and fewer side effects compared to other peptide-based therapeutics.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6.ClH/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);1H/t13-,14-,15-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJGHKJCNANIKM-WDTSGDEMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2505454.png)
![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)
![methyl 2-{2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate](/img/structure/B2505457.png)
![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2505459.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine](/img/structure/B2505462.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2505463.png)
![Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate](/img/structure/B2505464.png)

![N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide](/img/structure/B2505466.png)
![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)
![4-(furan-2-carbonyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2505473.png)
